2-Heptyl butyrate
Overview
Description
2-Heptyl butyrate: is an organic compound classified as an ester. It is a colorless liquid with a chamomile-like odor, commonly found in fresh apples and plums . This compound is known for its pleasant fragrance and is often used in perfumes and flavorings. It also serves as an attractant for certain insects, such as yellowjackets .
Mechanism of Action
Target of Action
2-Heptyl butyrate is a colorless liquid with a chamomile-like odor that is found abundantly in fresh apples and plums . It has been found to be an effective attractant for yellowjackets (Vespula spp.) . Therefore, its primary targets can be considered as the olfactory receptors of these insects.
Mode of Action
It is known that the compound’s odor is detected by the olfactory receptors of the yellowjackets, attracting them . This suggests that this compound may interact with specific proteins or receptors in the olfactory system of these insects, triggering a signal transduction pathway that leads to their attraction.
Result of Action
The primary result of the action of this compound is the attraction of yellowjackets . This is likely due to the activation of olfactory signal transduction pathways in these insects, leading to behavioral changes.
Biochemical Analysis
Biochemical Properties
2-Heptyl butyrate plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with esterases, which catalyze the hydrolysis of ester bonds . This interaction leads to the breakdown of this compound into heptanol and butyric acid, which can further participate in metabolic pathways. Additionally, this compound may interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of histone deacetylases (HDACs), leading to changes in gene expression . This modulation can result in altered cellular functions, such as increased cell proliferation or apoptosis. Furthermore, this compound has been implicated in the regulation of metabolic pathways, affecting the levels of key metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit the activity of HDACs, leading to increased acetylation of histones and a more open chromatin structure . This change in chromatin structure facilitates the transcription of specific genes, resulting in altered cellular functions. Additionally, this compound can bind to specific receptors on the cell surface, triggering downstream signaling pathways that influence cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, which may have implications for its use in various applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cellular functions, such as increased cell proliferation and improved metabolic activity . At high doses, this compound can have toxic or adverse effects, including cell death and disruption of normal cellular processes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by esterases into heptanol and butyric acid, which can enter various metabolic pathways . Butyric acid, in particular, is a key metabolite that participates in the tricarboxylic acid (TCA) cycle, contributing to energy production . Additionally, this compound can influence metabolic flux and the levels of other metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These proteins help in the movement of this compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its biological activity and interactions with other biomolecules, influencing its overall effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological activity. For example, the presence of this compound in the nucleus can affect gene expression by modulating chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Heptyl butyrate can be synthesized through the esterification reaction between butyric acid and 2-heptanol. The reaction typically involves heating the carboxylic acid with the alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The general reaction is as follows:
Butyric Acid+2-Heptanol→2-Heptyl Butyrate+Water
Industrial Production Methods: In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures higher yields and efficiency. The use of acid catalysts and controlled reaction conditions, such as temperature and pressure, are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Heptyl butyrate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into butyric acid and 2-heptanol.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Butyric acid and 2-heptanol.
Reduction: 2-Heptanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
2-Heptyl butyrate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as an attractant for insects, particularly yellowjackets.
Industry: Utilized in the production of perfumes, flavorings, and as an additive in food products.
Comparison with Similar Compounds
Ethyl butyrate: Another ester with a fruity odor, commonly used in flavorings.
Methyl butyrate: Known for its pineapple-like smell, used in perfumes and flavorings.
Butyl butyrate: Has a sweet, fruity odor and is used in food flavorings.
Uniqueness: 2-Heptyl butyrate is unique due to its specific heptyl group, which imparts distinct olfactory properties and makes it particularly effective as an insect attractant . Its longer carbon chain compared to similar esters like ethyl or methyl butyrate also influences its physical and chemical properties, such as boiling point and solubility .
Properties
IUPAC Name |
heptan-2-yl butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-9-10(3)13-11(12)8-5-2/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKUPJHQSAPWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865937 | |
Record name | 2-Heptyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
Record name | (+\/-)Heptan-2-yl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
Record name | (+\/-)Heptan-2-yl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.855-0.860 | |
Record name | (+\/-)Heptan-2-yl butyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1076/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39026-94-3 | |
Record name | 2-Heptyl butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39026-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Heptyl butyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039026943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Heptyl butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 1-methylhexyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-HEPTYL BUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFT3C3F90P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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